molecular formula C13H14N6O3 B14733905 Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate CAS No. 6622-63-5

Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate

Cat. No.: B14733905
CAS No.: 6622-63-5
M. Wt: 302.29 g/mol
InChI Key: UKIQCHYTMCCITC-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate is a chemical compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with amino and nitroso groups, as well as an ethyl ester group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactionsThe final step involves the esterification of the benzoate moiety with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitroso and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Properties

CAS No.

6622-63-5

Molecular Formula

C13H14N6O3

Molecular Weight

302.29 g/mol

IUPAC Name

ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C13H14N6O3/c1-2-22-12(20)7-3-5-8(6-4-7)16-11-9(19-21)10(14)17-13(15)18-11/h3-6H,2H2,1H3,(H5,14,15,16,17,18)

InChI Key

UKIQCHYTMCCITC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2N=O)N)N

Origin of Product

United States

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